Cas no 352535-89-8 ((2,3-Dichloro-4-formylphenyl)boronic acid)

(2,3-Dichloro-4-formylphenyl)boronic acid is a versatile boronic acid derivative featuring both a formyl group and two chlorine substituents on the aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety acts as a key functional group for forming carbon-carbon bonds. The presence of the electron-withdrawing chlorine atoms enhances the reactivity of the boronic acid group, while the formyl group offers additional synthetic utility for further functionalization. Its high purity and stability make it suitable for use in pharmaceutical intermediates and advanced material synthesis. The compound’s unique structure allows for precise control in constructing complex molecular architectures, making it a preferred choice for researchers in medicinal chemistry and organic synthesis.
(2,3-Dichloro-4-formylphenyl)boronic acid structure
352535-89-8 structure
Product Name:(2,3-Dichloro-4-formylphenyl)boronic acid
CAS No:352535-89-8
MF:C7H5BCl2O3
MW:218.829800367355
MDL:MFCD18968536
CID:303013
PubChem ID:53422815
Update Time:2025-07-02

(2,3-Dichloro-4-formylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,(2,3-dichloro-4-formylphenyl)- (9CI)
    • (2,3-dichloro-4-formylphenyl)boronic acid
    • 2,3-DICHLORO-4-FORMYLPHENYLBORONIC ACID
    • (2,3-Dichloro-4-formylphenyl)boronic acid
    • MDL: MFCD18968536
    • Inchi: 1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H
    • InChI Key: CBQYHKZUDFPONU-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=O)C=CC=1B(O)O)Cl

Computed Properties

  • Exact Mass: 217.97100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 57.53000
  • LogP: 0.48570

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Additional information on (2,3-Dichloro-4-formylphenyl)boronic acid

Recent Advances in the Application of (2,3-Dichloro-4-formylphenyl)boronic acid (CAS: 352535-89-8) in Chemical Biology and Pharmaceutical Research

In recent years, (2,3-Dichloro-4-formylphenyl)boronic acid (CAS: 352535-89-8) has emerged as a versatile building block in chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its unique structural features, has found applications in diverse areas ranging from drug discovery to materials science. The presence of both formyl and boronic acid functional groups on the aromatic ring enables this compound to participate in various chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

A significant breakthrough in the application of (2,3-Dichloro-4-formylphenyl)boronic acid was reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers demonstrated its utility as a key intermediate in the synthesis of novel proteolysis-targeting chimeras (PROTACs). The study highlighted how the compound's boronic acid moiety could be leveraged to target specific E3 ubiquitin ligases, while the formyl group allowed for subsequent conjugation with various warhead molecules. This approach led to the development of several potent PROTAC molecules with improved pharmacokinetic properties.

Another notable application was reported in the field of covalent inhibitor design. A 2024 Nature Chemical Biology publication detailed the use of (2,3-Dichloro-4-formylphenyl)boronic acid as a precursor for the development of selective kinase inhibitors. The researchers exploited the reactivity of the boronic acid group to create reversible covalent inhibitors that showed remarkable selectivity for specific kinase isoforms. This work opens new possibilities for targeting challenging kinase targets in cancer therapy.

Recent advances in materials science have also benefited from this compound. A 2023 Advanced Materials study demonstrated its incorporation into novel covalent organic frameworks (COFs) with exceptional stability and porosity. The researchers utilized the formyl group for imine linkage formation while maintaining the boronic acid functionality for potential post-synthetic modification, creating materials with potential applications in drug delivery and sensing.

From a synthetic chemistry perspective, several innovative methodologies have been developed to further functionalize (2,3-Dichloro-4-formylphenyl)boronic acid. A 2024 Chemical Science report described a mild, transition-metal-free protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, preserving the sensitive formyl group. This development significantly expands the synthetic utility of this building block in medicinal chemistry campaigns.

Looking forward, the unique properties of (2,3-Dichloro-4-formylphenyl)boronic acid continue to inspire new applications. Ongoing research is exploring its potential in the development of novel fluorescent probes for biological imaging, as well as in the creation of next-generation antibody-drug conjugates (ADCs). The compound's dual functionality and synthetic versatility position it as a valuable tool for addressing current challenges in chemical biology and drug discovery.

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